![molecular formula C22H23N3O2 B5850516 N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.17902698 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity against cancer cell lines, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrroloquinazoline core and a tert-butylphenyl group. Its molecular formula is C19H22N2O, and it has a molecular weight of approximately 298.39 g/mol. The presence of the quinazoline moiety is significant as it is often associated with various pharmacological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives. For instance, compounds similar to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 9 | 65 |
Compound 15 | Escherichia coli | 15 | 75 |
N-(4-tert-butylphenyl)-9-oxo... | Candida albicans | 11 | 80 |
These findings suggest that compounds with similar structures can inhibit bacterial growth effectively. Notably, the compound exhibited an inhibition zone of 11 mm against Candida albicans, surpassing the efficacy of ampicillin .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that quinazoline derivatives can induce cytotoxic effects in various cancer cell lines. For example, derivatives with structural similarities to this compound were tested for their effects on human cancer cell lines such as HCT-116.
Key Findings:
- Induction of Apoptosis : The compound was shown to increase apoptotic cells significantly.
- Cell Cycle Arrest : It caused G1 phase arrest in HCT-116 cells.
- Molecular Targets : The expression levels of proteins such as p53, Bax, and Bcl-2 were altered, indicating a mechanism involving the intrinsic apoptotic pathway .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase B (GyrB), which is crucial for bacterial DNA replication.
- Disruption of Metabolic Pathways : The compound may interfere with metabolic pathways in cancer cells leading to increased oxidative stress and subsequent cell death.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target enzymes involved in cell proliferation and survival.
Case Studies
Several case studies illustrate the biological activity of quinazoline derivatives:
- Study on MRSA : A related compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4 to 8 μg/mL .
- Cytotoxicity Assessment : In another study focusing on various cancer cell lines, a derivative demonstrated IC50 values indicative of potent cytotoxicity against multiple cancer types .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting its utility in developing new cancer therapies .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. This makes it a candidate for further exploration in the development of novel antibiotics .
Polymer Additive
In materials science, this compound has been investigated as a potential additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Studies have shown that adding this compound to polymer matrices results in improved resistance to thermal degradation and enhanced tensile strength .
Biochemical Studies
This compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities. Its unique structure allows it to act as a specific inhibitor or modulator of certain enzymes involved in metabolic pathways. For example, it has been used to explore the role of specific kinases in cellular signaling pathways .
Case Studies
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2,3)15-7-9-16(10-8-15)23-20(26)14-6-11-17-18(13-14)24-19-5-4-12-25(19)21(17)27/h6-11,13H,4-5,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTOASRNUKKGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.